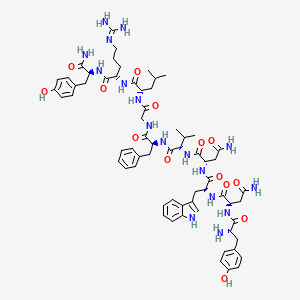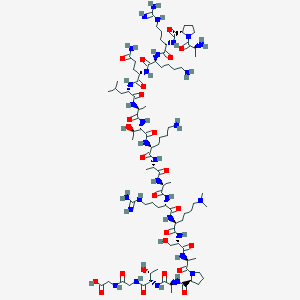
µ-conotoxin-CnIIIC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
µ-conotoxin CnIIIC is a conopeptide that has been isolated from the venom of the marine cone snail Conus consors. µ-conotoxin CnIIIC exhibits a myorelaxing effect through specific blockade of the skeletal muscle Nav1.4 channels (IC50 = 1.4 nM). µ-conotoxin CnIIIC also blocks Nav1.2 channels (1 µM) and mildly Nav1.7. In contrast, Nav1.5 and Nav1.8 are insensitive to the action of the toxin. µ-conotoxin CnIIIC also blocks the α3β2 nicotinic acetylcholine receptor (IC50= 450 nM) and to lesser extents the α7 and α4β2 subtypes. µ-conotoxin CnIIIC completely inhibits twitch tension in isolated mouse hemidiaphragms (IC50 = 150 nM).Contact usYour Email (required) Your Message
Properties
Molecular Formula |
C92H141N35O28S6 |
|---|---|
Molecular Weight |
2375.8 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Pyr-Gly-Cys3-Cys4-Asn-Gly-Pro-Lys-Gly-Cys10-Ser-Ser-Lys-Trp-Cys15-Arg-Asp-His-Ala-Arg-Cys21-Cys22-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys21 and Cys10-Cys22Length (aa): 22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B1151272.png)




